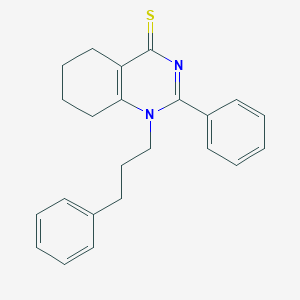
2-phenyl-1-(3-phenylpropyl)-5,6,7,8-tetrahydro-4(1H)-quinazolinethione
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
2-phenyl-1-(3-phenylpropyl)-5,6,7,8-tetrahydro-4(1H)-quinazolinethione is a chemical compound that has shown potential in scientific research applications. This compound has been synthesized using various methods and has been studied for its mechanism of action and physiological effects. In
作用机制
The mechanism of action of 2-phenyl-1-(3-phenylpropyl)-5,6,7,8-tetrahydro-4(1H)-quinazolinethione is not fully understood. However, studies have suggested that this compound may exert its anticancer effects through the inhibition of cell proliferation and induction of apoptosis. It may also exert its anti-inflammatory effects through the inhibition of pro-inflammatory cytokines. The mechanism of action for its potential antidepressant and anxiolytic effects is not well understood.
Biochemical and Physiological Effects:
This compound has been shown to have various biochemical and physiological effects. Studies have shown that this compound can induce cell cycle arrest and apoptosis in cancer cells. It has also been shown to reduce inflammation in animal models. Additionally, this compound has been shown to have potential antidepressant and anxiolytic effects in animal models.
实验室实验的优点和局限性
One advantage of using 2-phenyl-1-(3-phenylpropyl)-5,6,7,8-tetrahydro-4(1H)-quinazolinethione in lab experiments is its potential as a multifunctional compound. It has been studied for its potential as an anticancer, anti-inflammatory, antidepressant, and anxiolytic agent. However, one limitation is the lack of understanding of its mechanism of action, which makes it difficult to optimize its potential therapeutic effects.
未来方向
There are several future directions for the study of 2-phenyl-1-(3-phenylpropyl)-5,6,7,8-tetrahydro-4(1H)-quinazolinethione. One direction is to further investigate its mechanism of action to optimize its potential therapeutic effects. Another direction is to explore its potential as a drug delivery system for other compounds. Additionally, more studies are needed to explore its potential as an antidepressant and anxiolytic agent.
合成方法
The synthesis of 2-phenyl-1-(3-phenylpropyl)-5,6,7,8-tetrahydro-4(1H)-quinazolinethione has been achieved through various methods. One such method involves the reaction of 2-aminobenzophenone with 3-phenylpropanal in the presence of ammonium acetate and acetic anhydride. Another method involves the reaction of 2-aminobenzophenone with 3-phenylpropanal in the presence of sodium ethoxide. Both of these methods have been successful in synthesizing this compound.
科学研究应用
2-phenyl-1-(3-phenylpropyl)-5,6,7,8-tetrahydro-4(1H)-quinazolinethione has been studied for its potential in various scientific research applications. One such application is its use as a potential anticancer agent. Studies have shown that this compound can inhibit the growth of cancer cells in vitro and in vivo. Another application is its potential as an anti-inflammatory agent. Studies have shown that this compound can reduce inflammation in animal models. Additionally, this compound has been studied for its potential as an antidepressant and anxiolytic agent.
属性
分子式 |
C23H24N2S |
|---|---|
分子量 |
360.5 g/mol |
IUPAC 名称 |
2-phenyl-1-(3-phenylpropyl)-5,6,7,8-tetrahydroquinazoline-4-thione |
InChI |
InChI=1S/C23H24N2S/c26-23-20-15-7-8-16-21(20)25(17-9-12-18-10-3-1-4-11-18)22(24-23)19-13-5-2-6-14-19/h1-6,10-11,13-14H,7-9,12,15-17H2 |
InChI 键 |
LOXOIOBDUSQMFO-UHFFFAOYSA-N |
SMILES |
C1CCC2=C(C1)C(=S)N=C(N2CCCC3=CC=CC=C3)C4=CC=CC=C4 |
规范 SMILES |
C1CCC2=C(C1)C(=S)N=C(N2CCCC3=CC=CC=C3)C4=CC=CC=C4 |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。




![5-amino-3-prop-2-ynylsulfanyl-1H-[1,2,4]triazolo[4,3-a]pyrimidin-7-one](/img/structure/B284815.png)
![5-amino-3-heptylsulfanyl-1H-[1,2,4]triazolo[4,3-a]pyrimidin-7-one](/img/structure/B284816.png)
![N-isobutyl-5-(3-methoxyphenyl)-7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidine-3-carboxamide](/img/structure/B284818.png)
![3-[(2-Ethylpiperidin-1-yl)carbonyl]-5-(3-methoxyphenyl)-7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidine](/img/structure/B284820.png)

![5-(3,4-dimethoxyphenyl)-N-(oxolan-2-ylmethyl)-7-(trifluoromethyl)-1,5,6,7-tetrahydropyrazolo[1,5-a]pyrimidine-3-carboxamide](/img/structure/B284823.png)
![5-amino-3-methylsulfanyl-1H-[1,2,4]triazolo[4,3-a]pyrimidin-7-one](/img/structure/B284824.png)
![3-[(2-Chlorobenzyl)thio]-5,7-dimethyl[1,2,4]triazolo[4,3-a]pyrimidine](/img/structure/B284825.png)

![N-[2-(3,4-dimethoxyphenyl)ethyl]-2-(2-thienylsulfonyl)-1,2,3,4-tetrahydro-3-isoquinolinecarboxamide](/img/structure/B284829.png)


